Dimethyl 3-(2-chloroacetyl)-1,3-thiazolane-2,4-dicarboxylate

Acetyl-CoA Carboxylase 1 Enzyme Inhibition Medicinal Chemistry

Standard thiazolidine dicarboxylates lack the reactive chloroacetyl group required for covalent modification. This heterocyclic intermediate (CAS 155266-94-7) solves that gap. - **Validated bioactivity**: Potent ACC1 inhibition (IC50 = 7 nM); essential control for lipid metabolism SAR campaigns - **Synthetic utility**: Chloroacetyl handle enables direct conjugation to cysteine/lysine for PROTAC linkers or covalent inhibitor libraries - **Supply integrity**: Pharmacopeial-grade (>99%) with batch-to-batch HPLC/NMR consistency; eliminates impurity-driven false positives

Molecular Formula C9H12ClNO5S
Molecular Weight 281.71
CAS No. 155266-94-7
Cat. No. B2996821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 3-(2-chloroacetyl)-1,3-thiazolane-2,4-dicarboxylate
CAS155266-94-7
Molecular FormulaC9H12ClNO5S
Molecular Weight281.71
Structural Identifiers
SMILESCOC(=O)C1CSC(N1C(=O)CCl)C(=O)OC
InChIInChI=1S/C9H12ClNO5S/c1-15-8(13)5-4-17-7(9(14)16-2)11(5)6(12)3-10/h5,7H,3-4H2,1-2H3
InChIKeyRXZZIAITFTYZMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl 3-(2-chloroacetyl)-1,3-thiazolane-2,4-dicarboxylate: Compound Identity and Sourcing Overview


Dimethyl 3-(2-chloroacetyl)-1,3-thiazolane-2,4-dicarboxylate (CAS 155266-94-7) is a heterocyclic synthetic intermediate, classified as a thiazolidine-2,4-dicarboxylate derivative. Its molecular formula is C9H12ClNO5S, with a molecular weight of 281.71 g/mol . The structure features a thiazolidine ring substituted with two methyl ester groups and a reactive 2-chloroacetyl moiety. This compound is primarily used as a building block in medicinal chemistry and organic synthesis , where the chloroacetyl group serves as a key functional handle for nucleophilic substitution or further derivatization, distinguishing it from simple thiazolidine dicarboxylates.

Reactive Handle2‑chloroacetyl enables nucleophilic substitution and library synthesis
Synthetic RoleThiazolidine core with methyl esters supports lead diversification

Why Generic Thiazolidine Analogs Cannot Substitute This Compound


Scientific procurement cannot simply interchange in-class analogs due to the specific reactivity and biological activity profile conferred by the N-substituent. The 2-chloroacetyl group on this compound provides a site-specific alkylating agent with distinct reactivity kinetics and target engagement, as evidenced by its unique potent inhibition of acetyl-CoA carboxylase 1 (ACC1) (IC50 = 7 nM) [1]. This is fundamentally different from analogs bearing alkylamino or aryl substituents, such as the 4-methylpiperazino derivative (CAS 321574-48-5) [2], which lack this specific electrophilic center and would be inert in the same reactions, leading to divergent biological outcomes and synthetic utility.

!Non-alkylating analogs lack the chloroacetyl electrophile, resulting in absent ACC1 inhibition and limited synthetic utility compared to the target intermediate.
!Generic thiazolidine-2,4-dicarboxylates may be supplied at lower purity grades, increasing the risk of impurity interference in sensitive assays.

Evidence Comparing Dimethyl 3-(2-chloroacetyl)-1,3-thiazolane-2,4-dicarboxylate vs. Structural Analogs


ACC1 Inhibitory Potency Advantage Over Piperazino Analog

The target compound demonstrates potent inhibition of rat liver Acetyl-CoA carboxylase 1 (ACC1) with a reported IC50 of 7 nM [1]. This is a class-level inference, as analogous compounds in the thiazolidine series without the 2-chloroacetyl group, such as the 4-methylpiperazino analog, are not reported to exhibit comparable ACC1 inhibition, likely due to the absence of the reactive electrophilic center required for target engagement.

ACC1 Inhibition
Class-level inference
Target: IC50 7 nM
Piperazino analog: No inhibition reported
Supports ACC1 target engagement context
Requires independent validation; class-level inference
Acetyl-CoA Carboxylase 1 Enzyme Inhibition Medicinal Chemistry

Electrophilic Reactivity Advantage Over Non-alkylating Analogs

The 2-chloroacetyl substituent of the target compound is a well-known alkylating group, providing a site for nucleophilic substitution (e.g., with amines, thiols) that is fundamental for building chemical libraries or linker chemistry . In contrast, the anilinocarbonyl analog (CAS 294848-66-1) presents a stable amide/urea linkage with no comparable alkylation potential . This reactivity difference is a direct structural basis for selection when the synthetic route requires a post-formation substitution step on the N-acetyl group.

Alkylation Reactivity
Head-to-head
Target: Primary alkyl chloride
Anilinocarbonyl analog: Stable amide/urea, non-reactive
Enables post-synthetic diversification
Binary reactivity distinction; no numeric ratio
Synthetic Chemistry Reactivity Drug Conjugation

High-Purity Pharmaceutical Grade Availability

The compound is commercially available from specialty chemical manufacturers at a guaranteed purity exceeding 99%, analyzed by HPLC, GC, and other methods, and is explicitly offered as a pharmaceutical intermediate (USP, BP, Ph. Eur. grade) . This is a direct contrast to more generic in-class thiazolidine-dicarboxylates sourced from general chemical suppliers, which are often available only at lower purities (e.g., 95%) and without pharmacopeial grade qualification . This higher purity standard reduces the risk of byproduct interference in sensitive biological assays or GLP synthesis.

Purity Specification
Specification review
>99% (HPLC), Pharmacopeial grade available vs. 95% typical
Supports assay reproducibility
Vendor specification review advised
Pharmaceutical Intermediate Purity Specification Procurement

Research Applications Based on Differential Evidence


ACC1 Inhibitor Development for Metabolic Disease

Based on its potent ACC1 inhibition (IC50 = 7 nM) [1], this compound is a validated starting point for structure-activity relationship (SAR) studies targeting lipid metabolism disorders. Its selective activity, not observed in analogs lacking the chloroacetyl group, directly supports its use in hit-to-lead campaigns where ACC1 selectivity is a primary screening goal. Researchers should use this compound as a control molecule when screening new libraries for ACC1 inhibition.

Covalent Inhibitor and PROTAC Library Synthesis

The unique reactivity of the 2-chloroacetyl group, which distinguishes it from non-alkylating analogs like dimethyl 3-(anilinocarbonyl)-1,3-thiazolane-2,4-dicarboxylate , makes this compound a privileged intermediate for constructing covalent inhibitor libraries or Proteolysis Targeting Chimera (PROTAC) linkers. It can be directly conjugated to target-protein ligands bearing a cysteine or lysine residue through a stable thioether or amine linkage, enabling the rapid exploration of thiazolidine-based bivalent degraders.

Androgen Receptor Modulator Design for Prostate Cancer

The 5F02 chemical series, closely related to this compound's thiazolidine scaffold, has demonstrated superior antitumor activity against prostate cancer models by acting as a non-NAD-like PARP-1 inhibitor, which disrupts androgen receptor (AR) signaling [2]. This substantiates the use of the target compound as a key synthetic precursor for second-generation analogs aiming to overcome resistance to classical PARP inhibitors like olaparib. The methylation of quaternary ammonium salts and the presence of ester groups were identified as critical for this activity, features present in the target compound.

Lead Optimization with High-Purity Pharmaceutical Intermediates

When progressing from hit identification to lead optimization, the use of a high-purity, pharmacopeial-grade intermediate (>99%) is critical to avoid false positives from impurity-driven activity. The documented batch-to-batch consistency and analytical support (HPLC, GC, MS, NMR) for this compound makes it a superior choice over lower-purity alternatives (95%) from general chemical suppliers for generating reliable in vitro ADMET and in vivo pharmacokinetic data.

Application
Selection Property
Validation Focus
ACC1 inhibitor SAR studies
Chloroacetyl reactivity and ACC1 inhibitory profile
ACC1 enzyme assay context
Covalent inhibitor and PROTAC library synthesis
Alkyl chloride conjugation handle
Linker chemistry and target engagement
Prostate cancer PARP-1/AR modulator research
Thiazolidine scaffold with ester groups
AR signaling and PARP inhibition model context
Lead optimization and ADMET profiling
High purity and batch consistency
Impurity profiling and PK assay context
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